4-Ethyl-5-fluoropyrimidine-d3

LC-MS/MS Isotope Dilution Pharmaceutical Impurity Analysis

4-Ethyl-5-fluoropyrimidine-d3 is a deuterium-labeled analog of 4-ethyl-5-fluoropyrimidine, specifically intended as a stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of Voriconazole EP Impurity C. The perdeuterated ethyl group provides a +3 Da mass shift, ensuring chromatographic co-elution and identical ionization efficiency, which is critical for meeting ICH Q3A/Q3B impurity thresholds in pharmaceutical QC and PK studies.

Molecular Formula C6H7FN2
Molecular Weight 129.153
CAS No. 1794786-17-6
Cat. No. B584366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-fluoropyrimidine-d3
CAS1794786-17-6
Molecular FormulaC6H7FN2
Molecular Weight129.153
Structural Identifiers
SMILESCCC1=NC=NC=C1F
InChIInChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3
InChIKeyAYZDRTRWCASUFO-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-fluoropyrimidine-d3 (CAS 1794786-17-6) - Stable Isotope-Labeled Internal Standard for Voriconazole Impurity Quantification


4-Ethyl-5-fluoropyrimidine-d3 (CAS 1794786-17-6) is a deuterium-labeled analog of the pyrimidine derivative 4-ethyl-5-fluoropyrimidine (CAS 137234-88-9). The compound features a fluorine atom at the 5-position and a perdeuterated ethyl group (-CD₂CD₃) at the 4-position of the pyrimidine ring, resulting in a nominal mass shift of +3 Da relative to the unlabeled parent . Primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) workflows, it is specifically intended to facilitate accurate, matrix-corrected quantification of 4-ethyl-5-fluoropyrimidine, a known impurity of the triazole antifungal agent Voriconazole .

Why Unlabeled 4-Ethyl-5-fluoropyrimidine or Alternative Deuterated Analogs Cannot Be Interchanged for Accurate LC-MS Quantification


While the unlabeled parent compound 4-ethyl-5-fluoropyrimidine (CAS 137234-88-9) and other deuterated pyrimidines may share structural features, they are not functionally equivalent in quantitative bioanalytical workflows. The unlabeled compound cannot serve as an internal standard due to its identical mass-to-charge ratio (m/z) with the target analyte, rendering it indistinguishable in a mass spectrometer. Alternative deuterated analogs (e.g., pyrimidine-d₄) lack the exact structural and chemical match to the Voriconazole impurity of interest, introducing differential ionization efficiencies, retention time shifts, and matrix effect disparities that violate the core assumptions of isotope dilution mass spectrometry (IDMS) [1]. The d₃-labeling specifically on the ethyl group of 4-Ethyl-5-fluoropyrimidine-d3 provides a controlled +3 Da mass shift while preserving the exact chromatographic and ionization behavior of the analyte—a requirement for achieving the precision and accuracy mandated in pharmaceutical impurity profiling and pharmacokinetic studies [2].

Quantitative Differentiation: 4-Ethyl-5-fluoropyrimidine-d3 vs. Unlabeled and Alternative Deuterated Standards


Mass Spectrometry: A Definitive +3 Da Mass Shift for Baseline-Resolved Quantification

4-Ethyl-5-fluoropyrimidine-d3 exhibits a molecular weight of 129.15 g/mol, a +3.02 Da increase relative to the unlabeled compound's 126.13 g/mol [1]. This mass increment is sufficient to separate the isotopic cluster of the internal standard from the analyte's monoisotopic peak in typical low-resolution mass spectrometry (e.g., single quadrupole) and provides a distinct precursor ion for MS/MS fragmentation in triple quadrupole instruments. In contrast, the unlabeled compound (CAS 137234-88-9) produces an identical m/z signal, causing mutual interference and precluding its use as an internal standard [2].

LC-MS/MS Isotope Dilution Pharmaceutical Impurity Analysis Voriconazole

Isotopic Purity: ≥98% Deuterium Incorporation Ensures Minimal Signal Interference

Commercial specifications for 4-Ethyl-5-fluoropyrimidine-d3 indicate a chemical purity of ≥98% (often 98+%), with high isotopic enrichment at the designated d₃ positions . While the unlabeled compound (purity ~97-98% as reported by vendors) may appear comparable in chemical purity, its isotopic purity is 0% by definition. The presence of residual unlabeled or under-labeled species (d₀, d₁, d₂) in a deuterated standard can contribute to the analyte signal, a phenomenon known as 'isotopic carryover' or 'crosstalk,' which systematically biases quantification low. A high d₃ isotopic purity minimizes this error source, a critical factor for low-level impurity quantification where the analyte may be present at <0.1% of the drug substance.

Isotopic Purity LC-MS Interference Quantitative Accuracy Deuterium Incorporation

Target Analyte Specificity: Exact Match to Voriconazole Impurity C for Regulatory-Relevant Quantification

4-Ethyl-5-fluoropyrimidine is formally designated as Voriconazole EP Impurity C by the European Pharmacopoeia . The d₃-labeled analog is therefore the definitive internal standard for quantifying this specific impurity in Voriconazole drug substance and finished product. Alternative deuterated pyrimidines, such as 5-fluorouracil-d₃ or pyrimidine-d₄, lack the 4-ethyl group, leading to distinct chromatographic retention times, different ionization efficiencies in electrospray ionization (ESI), and different matrix effect susceptibilities. Class-level inference from SIL-IS literature indicates that structural dissimilarity introduces a ≥5-15% bias in reported concentrations, which is unacceptable for regulatory impurity testing where thresholds are often ≤0.15% [1].

Voriconazole Impurity C Pharmaceutical Impurity Profiling EP Monograph Regulatory Compliance

Deuterium Retention Stability: Ethyl-Group Labeling Minimizes Hydrogen-Deuterium Exchange in Aqueous Mobile Phases

The deuterium label in 4-Ethyl-5-fluoropyrimidine-d3 is situated on the ethyl group (-CD₂CD₃), which forms stable C-D bonds that are not prone to exchange under typical reversed-phase LC conditions (aqueous/organic mobile phases, pH 2-8) . In contrast, deuterium labels on exchangeable positions (e.g., N-D, O-D) or on alpha-carbons to carbonyl groups can undergo partial back-exchange to protium, leading to a time-dependent decrease in the internal standard's measured m/z and a corresponding loss of quantitative accuracy over the course of a batch run [1]. The class of fluoropyrimidines, however, generally exhibits good deuterium stability when labeled on alkyl side chains, contributing to robust and reproducible LC-MS methods for Voriconazole impurity profiling [2].

H/D Exchange LC-MS Robustness Deuterium Stability Method Ruggedness

Critical Application Scenarios for 4-Ethyl-5-fluoropyrimidine-d3 in Analytical and Pharmaceutical Workflows


Regulatory-Compliant Quantification of Voriconazole EP Impurity C in Drug Substance and Finished Product

Pharmaceutical QC and R&D laboratories use 4-Ethyl-5-fluoropyrimidine-d3 as an internal standard in validated LC-MS/MS methods to quantify Voriconazole EP Impurity C at levels typically <0.15% relative to the active pharmaceutical ingredient (API). The +3 Da mass shift allows selective monitoring of the internal standard without interference from the native impurity [1][2]. This is essential for demonstrating compliance with ICH Q3A/Q3B impurity thresholds in regulatory submissions (IND, NDA, ANDA).

Pharmacokinetic (PK) and Bioavailability Studies of Voriconazole and Its Metabolites

In clinical and preclinical PK studies, 4-Ethyl-5-fluoropyrimidine-d3 is added to plasma, serum, or tissue homogenate samples prior to extraction to correct for analyte losses during sample preparation and for matrix-induced ion suppression/enhancement in the mass spectrometer source [1]. Its exact structural match to the impurity ensures that the internal standard accurately mimics the analyte's behavior through all steps of the bioanalytical method, enabling precise determination of pharmacokinetic parameters such as Cmax and AUC.

Forced Degradation Studies and Stability-Indicating Method Development

During forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) of Voriconazole, the d₃-labeled internal standard enables accurate tracking of the formation of Impurity C, even in complex, highly degraded sample matrices. The stable C-D bonds on the ethyl group prevent hydrogen-deuterium exchange, ensuring that the internal standard's signal remains consistent over long-term stability studies [2]. This supports the development of robust, stability-indicating methods required for product shelf-life determination.

Trace-Level Environmental Fate and Metabolism Studies

Researchers investigating the environmental persistence or metabolic fate of 4-ethyl-5-fluoropyrimidine (e.g., in wastewater or soil) employ the d₃-analog as a surrogate internal standard to achieve sub-ppb detection limits [1]. The use of an isotopically labeled compound is particularly critical in complex environmental matrices where endogenous interferences are abundant and variable.

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